N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Ligand efficiency Fragment-based drug discovery Lead optimization

N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1172571-84-4; molecular formula C₁₆H₂₄N₄O; MW 288.39 g/mol) belongs to the spiro[piperidine-4,2'-quinoxaline] class of azaspiro compounds. This scaffold is the structural core of Liproxstatin-1 (CAS 950455-15-9; N-(3-chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine), a well-characterized ferroptosis inhibitor with an IC₅₀ of 22 nM.

Molecular Formula C16H24N4O
Molecular Weight 288.39 g/mol
CAS No. 1172571-84-4
Cat. No. B1418256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
CAS1172571-84-4
Molecular FormulaC16H24N4O
Molecular Weight288.39 g/mol
Structural Identifiers
SMILESCOCCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1
InChIInChI=1S/C16H24N4O/c1-21-12-4-9-18-15-16(7-10-17-11-8-16)20-14-6-3-2-5-13(14)19-15/h2-3,5-6,17,20H,4,7-12H2,1H3,(H,18,19)
InChIKeyOKCBYDGVXFBUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1172571-84-4): Core Scaffold, Structural Identity, and Comparator Landscape


N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1172571-84-4; molecular formula C₁₆H₂₄N₄O; MW 288.39 g/mol) belongs to the spiro[piperidine-4,2'-quinoxaline] class of azaspiro compounds. This scaffold is the structural core of Liproxstatin-1 (CAS 950455-15-9; N-(3-chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine), a well-characterized ferroptosis inhibitor with an IC₅₀ of 22 nM [1]. The spiroquinoxaline chemotype is also extensively claimed in Purdue Pharma patents as a privileged scaffold for modulating ORL-1 (opioid receptor-like 1) and sigma receptors, with demonstrated utility in pain, CNS disorders, and non-apoptotic regulated cell death pathways [2]. The target compound is differentiated from Liproxstatin-1 and other benzyl-substituted analogs by its N-(3-methoxypropyl) side chain, which replaces the aromatic benzyl group with a flexible, polar alkyl-ether chain.

Why In-Class N-Benzyl Spiroquinoxaline Analogs Cannot Substitute for N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine in Rigorous Experimental Frameworks


The spiro[piperidine-4,2'-quinoxaline] scaffold serves as a core template, but the N-3' substituent fundamentally governs pharmacodynamic and pharmacokinetic behavior. The clinically referenced Liproxstatin-1 employs a 3-chlorobenzyl group, establishing a defined aromatic binding profile with a molecular weight of 340.85 g/mol (free base) [1]. Other close analogs such as N-(4-methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (MW 336.4 g/mol) and N-(2-methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (MW 320.4 g/mol) [2] similarly rely on benzyl-type aromatic interactions. Replacing the benzyl moiety with a 3-methoxypropyl chain (MW 288.39 g/mol) eliminates the aromatic π-stacking and halogen-bonding contributions, alters hydrogen-bonding capacity, reduces lipophilicity, and fundamentally changes conformational flexibility. Consequently, the target compound cannot be assumed to exhibit the ferroptosis inhibition potency, ORL-1 binding affinity, or sigma receptor selectivity reported for benzyl-substituted congeners. Empirical target engagement and selectivity profiling data are required for each substitution variant. The evidence presented below quantifies the physicochemical differentiation that underscores why generic substitution is scientifically unjustified.

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine Versus Closest Spiroquinoxaline Analogs


Molecular Weight Reduction of 15–18% Versus Benzyl-Substituted Analogs Enhances Ligand Efficiency Potential

The target compound (MW 288.39 g/mol) is 15.4% lighter than Liproxstatin-1 free base (MW 340.85 g/mol) [1] and 14.3% lighter than N-(4-methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (MW 336.4 g/mol) . For a given binding affinity, lower molecular weight translates to superior ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), a critical parameter in fragment-based drug discovery and lead optimization campaigns where minimal molecular weight is prized. This reduction is achieved by substituting the benzyl aromatic system (C₇H₇, ~91 Da) with a methoxypropyl chain (C₄H₉O, ~73 Da) while retaining the hydrogen-bond-capable ether oxygen.

Ligand efficiency Fragment-based drug discovery Lead optimization

Predicted LogP Reduction of 0.8–1.5 Units Relative to Chlorobenzyl- and Methylbenzyl-Substituted Analogs

The computed XLogP3 for the N-(2-methylbenzyl) analog is 2.9 as reported by PubChem [1]. Eliminating the benzyl group and introducing a methoxypropyl chain is predicted to reduce logP by approximately 0.8–1.5 log units based on the fragment contribution of –O–(CH₂)₃– replacing –CH₂–C₆H₄–. The MMsINC database reports a SlogP of 2.69 for a structurally related spiro compound [2]. Lower lipophilicity is generally associated with improved aqueous solubility, reduced cytochrome P450 promiscuity, and lower plasma protein binding, all of which are favorable for developing tool compounds with cleaner ADME profiles.

Lipophilicity ADME Physicochemical property prediction

Rotatable Bond Increase of 3–4 Bonds Conveys Distinct Conformational Sampling Relative to Constrained Benzyl Analogs

The target compound features a 3-methoxypropyl side chain with 4 rotatable bonds (O–CH₂, CH₂–CH₂, CH₂–CH₂, CH₂–N) extending from the quinoxaline nitrogen. In contrast, the N-(2-methylbenzyl) analog has only 2 rotatable bonds in its side chain as reported by PubChem [1]. Liproxstatin-1, with its 3-chlorobenzyl substituent, similarly has only 2 rotatable bonds connecting the aromatic ring to the spiro core. The increased rotatable bond count in the target compound (Δ = +2 to +3 rotatable bonds) translates to greater conformational entropy in the unbound state, which modulates the entropic component of the binding free energy and may enable distinct binding poses inaccessible to the more rigid benzyl-substituted congeners.

Conformational flexibility Molecular recognition Entropic binding penalty

Absence of Benzylic Methylene Group Eliminates CYP450-Mediated Benzylic Oxidation Liability Present in All Benzyl-Substituted Congeners

All benzyl-substituted spiroquinoxaline analogs, including Liproxstatin-1 (3-chlorobenzyl), N-(4-methoxybenzyl), N-(2-methylbenzyl), and N-(4-fluorobenzyl) derivatives, contain a benzylic methylene (–CH₂–Ar) group that is a well-established site for cytochrome P450-mediated oxidation to yield benzylic alcohol, aldehyde, or carboxylic acid metabolites [1]. The target compound replaces the benzylic –CH₂–Ar motif with an aliphatic –CH₂–CH₂–CH₂–O–CH₃ chain that lacks activated C–H bonds adjacent to aromatic systems. The benzylic C–H bond dissociation energy (BDE ≈ 85–90 kcal/mol) is substantially lower than that of an unactivated aliphatic C–H bond (BDE ≈ 96–101 kcal/mol), making benzylic positions thermodynamically favored for H-atom abstraction by CYP450 Compound I. Class-level metabolic stability inference predicts that the target compound will exhibit extended in vitro half-life in liver microsome assays relative to its benzyl-substituted comparators, although direct experimental head-to-head microsomal stability data are not yet published for this specific compound.

Metabolic stability CYP450 oxidation In vitro ADME

Spiroquinoxaline Core as a Privileged Scaffold for ORL-1 and Sigma Receptor Modulation: Patent-Disclosed Class-Level Activity

The spiro[piperidine-4,2'-quinoxaline] scaffold is explicitly claimed in multiple Purdue Pharma patent families as a core template for substituted-quinoxaline-type piperidine compounds that modulate ORL-1 (opioid receptor-like 1, also known as NOP) receptors, with demonstrated utility in treating pain, sleep disorders, and CNS conditions [1]. A separate patent family (WO2015007730A1) claims spiroquinoxaline derivatives as inhibitors of non-apoptotic regulated cell death, explicitly encompassing ferroptosis [2]. The target compound, by virtue of retaining the intact spiroquinoxaline core, is positioned to engage this receptor class, but its N-(3-methoxypropyl) substituent differentiates it from the benzyl-substituted exemplars that dominate the patent SAR tables. No quantitative binding affinity data (Ki, IC₅₀) for the target compound at ORL-1, sigma-1, sigma-2, or μ/κ/δ opioid receptors has been published. This represents both a limitation and an opportunity for de novo profiling.

ORL-1 receptor Sigma receptor GPCR modulation Pain therapeutics

Optimal Scientific and Industrial Application Scenarios for N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine Based on Differentiated Properties


Ferroptosis Chemical Probe Development: A Non-Benzyl Spiroquinoxaline for Selectivity Profiling Against Liproxstatin-1

Given the established role of Liproxstatin-1 as a potent ferroptosis inhibitor (IC₅₀ = 22 nM) , the target compound serves as a structurally differentiated chemical probe to dissect whether ferroptosis inhibition by the spiroquinoxaline scaffold is dependent on the benzyl-aromatic pharmacophore. The 3-methoxypropyl side chain eliminates aromatic π-stacking and halogen-bonding contributions present in Liproxstatin-1, enabling researchers to test whether the spirocyclic core alone, or the combined core-plus-benzyl system, is responsible for ferroptosis modulation. This application is supported by patent disclosures explicitly linking spiroquinoxaline derivatives to inhibition of non-apoptotic regulated cell death pathways [1].

GPCR Drug Discovery: De Novo ORL-1 and Sigma Receptor Panel Screening with a Low-MW, High-LE Spiroquinoxaline Entry Point

The Purdue Pharma patent families establish the spiro[piperidine-4,2'-quinoxaline] core as a privileged scaffold for ORL-1 and sigma receptor modulation . The target compound's molecular weight of 288.39 g/mol positions it favorably for fragment-based or lead-like screening libraries. Its lower predicted logP and absence of benzylic metabolic liability suggest advantages over benzyl-substituted analogs in downstream in vitro ADME panels. Research groups pursuing non-opioid pain therapeutics or sigma receptor-mediated CNS indications should procure this compound for de novo radioligand binding displacement assays across ORL-1, sigma-1, sigma-2, and counter-screening against μ, κ, and δ opioid receptors to establish its quantitative selectivity profile. No pre-existing receptor binding data constrain the experimental design.

In Vivo Pharmacological Studies Requiring Extended Half-Life and Reduced Lipophilicity-Driven Clearance

For research programs transitioning spiroquinoxaline tool compounds from in vitro to in vivo models (e.g., murine models of ischemia-reperfusion injury, NASH, or neuropathic pain where ferroptosis or ORL-1 signaling is implicated), the target compound's predicted lower logP (Δ ≈ –0.8 to –1.5 log units vs. benzyl analogs) and absence of the benzylic oxidation site are expected to confer reduced hepatic clearance and extended plasma half-life relative to Liproxstatin-1 . This makes CAS 1172571-84-4 a rational procurement choice for in vivo pharmacology studies where sustained target engagement at moderate dosing frequency is desired. Users should commission a dedicated in vitro microsomal stability assay (human and rodent) and an in vivo PK study to confirm these class-level predictions experimentally.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Leveraging Enhanced Ligand Efficiency and Distinct Conformational Sampling

With a molecular weight of 288.39 g/mol — 15.4% lighter than Liproxstatin-1 and 14.3% lighter than the N-(4-methoxybenzyl) analog — the target compound is the lowest-MW member of the characterized 1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine family . This, combined with 4 rotatable bonds in the methoxypropyl side chain versus 2 in benzyl analogs, enables greater conformational sampling that may reveal novel binding poses in X-ray crystallography or cryo-EM structural studies. The target compound is well-suited for soaking experiments into apo-crystals of ORL-1, sigma receptors, or ferroptosis-related targets (e.g., GPX4, ACSL4) to map the conformational landscape accessible to spiroquinoxaline ligands and guide structure-based optimization of affinity and selectivity.

Quote Request

Request a Quote for N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.